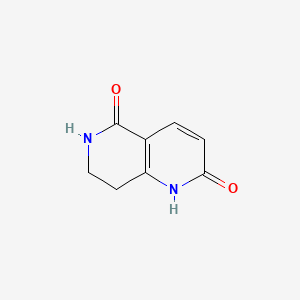

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve detailing the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).科学的研究の応用

Spectroscopic and Theoretical Studies

- Solvatochromism Studies : Research has been conducted on the solvatochromism of derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. These studies explored the interaction of these compounds with solvents of different polarity and hydrogen bond donor/acceptor ability, contributing valuable insights into their spectroscopic properties (Santo et al., 2003).

Synthesis and Structural Analysis

- Synthesis of Hydroxycarboxamide Derivatives : A series of hydroxycarboxamide derivatives of 8-hydroxy-1,6-naphthyridin-5(6H)-one were synthesized, providing important structural and spectroscopic data (Blanco et al., 2005).

- General Synthesis Methods : Recent advances have enabled the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, expanding the possibilities for creating diverse derivatives (Murray et al., 2023).

Biological and Pharmaceutical Applications

- c-Met Kinase Inhibitors : The naphthyridine motif has been identified as a scaffold for c-Met kinase inhibitors, with specific derivatives displaying potential in inhibiting Met phosphorylation and cell proliferation in certain cancer cell lines (Wang et al., 2013).

- Potential Anticancer Properties : Some naphthyridine derivatives have been repositioned as innovative cytotoxic agents for cancer therapeutics, with studies focusing on their potency in inhibiting select oncogenic kinases and cytotoxicity in cancer cell lines (Zeng et al., 2012).

Crystal Structure Analysis

- X-Ray Diffraction Analysis : The crystal structure of certain naphthyridinone derivatives has been elucidated, providing insights into their molecular configurations and potential pharmaceutical applications (Guillon et al., 2017).

Chemical Reactivity and Properties

- Novel Derivatives Synthesis : Research includes the synthesis of novel derivatives of the benzo[b][1,6]naphthyridine system, exploring various chemical modifications and their effects (Deady & Rogers, 2006).

- Functionalized Naphthyridines Synthesis : The synthesis of polyfunctionally substituted naphthyridines highlights their potential pharmacological activity, with significant work on their spectroscopic properties (Perillo et al., 2009).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This would involve discussing potential areas for further research or application of the compound.

特性

IUPAC Name |

1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCTMVBZNRCCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)